malleastrone A

Description

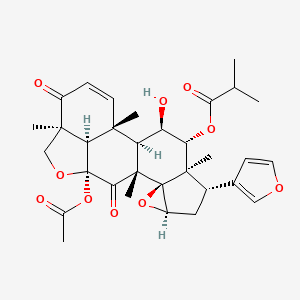

Malleastrone A is a hexacyclic tetranortriterpenoid limonoid isolated from Malleastrum sp., a genus within the Meliaceae family endemic to Madagascar . The molecular formula of this compound was determined as C₃₂H₃₈O₁₀ via HRFABMS (m/z 583.2518 [M + H]⁺), supported by extensive spectroscopic analysis, including 1D/2D NMR and X-ray diffraction . Key structural features include:

- Two ester carbonyls (δC 179.7, 170.7) and two ketone carbonyls (δC 201.3, 202.3).

- A monosubstituted furan moiety (δH 7.16, 6.17, 7.34).

- Six oxygenated sp³ carbons (δC 75.6–106.1) and seven methyl groups .

Properties

Molecular Formula |

C32H38O10 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icos-18-en-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H38O10/c1-15(2)24(36)40-23-21(35)22-27(4)10-8-19(34)28(5)14-39-31(25(27)28,41-16(3)33)26(37)30(22,7)32-20(42-32)12-18(29(23,32)6)17-9-11-38-13-17/h8-11,13,15,18,20-23,25,35H,12,14H2,1-7H3/t18-,20+,21+,22+,23-,25+,27+,28-,29+,30-,31+,32+/m0/s1 |

InChI Key |

JIUKIVAGRWWTFK-WYJUJRFNSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |

Canonical SMILES |

CC(C)C(=O)OC1C(C2C3(C=CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |

Synonyms |

malleastrone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Significance and Gaps

- Novelty: this compound expands the structural diversity of limonoids, offering a template for synthetic or semisynthetic derivatives .

- Limitations : Bioactivity data (e.g., IC₅₀, mechanistic studies) are absent in the evidence, limiting functional comparisons .

- Future Directions: Comparative studies with limonoids like nimbolide or obacunone could elucidate structure-activity relationships in antiproliferative pathways.

Q & A

Q. What methodologies are commonly used to isolate malleastrone A from natural sources?

this compound is typically isolated via solvent extraction followed by chromatographic purification. In one protocol, plant material is extracted with aqueous methanol (MeOH), partitioned between water and n-BuOH, and further purified using reversed-phase C18 HPLC with a gradient elution (50–100% MeOH). Subfractions are analyzed via spectroscopic methods (e.g., NMR, UV-Vis) to confirm purity . This approach balances yield and specificity, though optimization of solvent ratios and column conditions may be required for different plant matrices.

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on a combination of spectroscopic techniques:

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra identify carbon frameworks and functional groups.

- Mass spectrometry : High-resolution ESI-MS provides molecular formula (e.g., C₃₀H₄₀O₈ for this compound).

- UV/IR : Absorption bands correlate with conjugated systems (e.g., α,β-unsaturated lactones) and carbonyl groups . Crystallography or X-ray diffraction may supplement these methods if single crystals are obtainable.

Q. What standardized assays evaluate the bioactivity of this compound?

Antiproliferative activity is commonly assessed using the A2780 ovarian cancer cell line, with IC₅₀ values determined via MTT or SRB assays. This compound exhibits an IC₅₀ of 0.49 μM in this model, outperforming analogues like malleastrone B (0.63 μM) and Odontadenin A (5.9 μM) . Dose-response curves and triplicate replicates ensure statistical validity, while controls (e.g., cisplatin) benchmark potency.

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound?

A multi-modal approach is recommended:

- Cell cycle analysis : Flow cytometry to detect arrest phases (e.g., G2/M).

- Apoptosis assays : Annexin V/PI staining or caspase-3 activation.

- Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS) or molecular docking studies focusing on tubulin or topoisomerase II, common targets for limonoids .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response). Experimental design should include dose- and time-dependent studies to distinguish primary effects from secondary responses .

Q. How should discrepancies in reported IC₅₀ values for this compound across studies be addressed?

Contradictions may arise from variability in:

- Cell culture conditions : Serum concentration, passage number, or incubation time.

- Compound purity : HPLC purity thresholds (>95% recommended).

- Assay protocols : MTT vs. SRB, or differences in endpoint measurement. To resolve inconsistencies, researchers should:

- Replicate experiments using standardized protocols (e.g., NCI-60 guidelines).

- Cross-validate with orthogonal assays (e.g., ATP luminescence).

- Report detailed methodological metadata, including solvent controls and batch-to-batch variability .

Q. What strategies improve the reproducibility of this compound isolation and bioactivity studies?

Key practices include:

- Detailed experimental logs : Document extraction solvents, column temperatures, and gradient profiles.

- Reference standards : Use commercially available limonoids (e.g., gedunin) for method calibration.

- Open data sharing : Deposit NMR spectra, raw cytotoxicity data, and HPLC chromatograms in repositories like Zenodo or Figshare.

- Collaborative verification : Partner with independent labs to validate isolation protocols .

Q. How can this compound be comparatively studied against structurally related limonoids?

A systematic framework involves:

- SAR analysis : Compare functional groups (e.g., acetylated vs. free hydroxyls) and ring systems across analogues (e.g., malleastrone B, Odontadenin A).

- Molecular modeling : Dock compounds into protein targets (e.g., tubulin) to predict binding affinities.

- In vivo efficacy : Use xenograft models to correlate in vitro IC₅₀ with tumor growth inhibition.

- Toxicity profiling : Assess selectivity indices (e.g., IC₅₀ in non-cancerous HEK293 cells) .

Methodological Best Practices

-

Data presentation : Use tables to summarize IC₅₀ values and spectroscopic data (Table 1).

Table 1 . Bioactivity and Structural Data for this compound and AnaloguesCompound Source IC₅₀ (μM, A2780) Key Functional Groups This compound Malleastrum sp. 0.49 α,β-unsaturated lactone Odontadenin A O. macrantha 5.9 Epoxidized decalin Malleastrone B Malleastrum sp. 0.63 Acetylated C-21 hydroxyl -

Conflict of interest : Disclose funding sources (e.g., NIH grants) and collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.